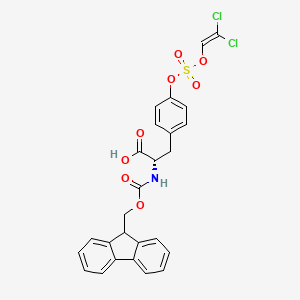
Fmoc-L-Tyr(SO3DCV)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-L-Tyr(SO3DCV)-OH is a modified amino acid derivative used in peptide synthesis. The compound contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of L-tyrosine, with a sulfonated side chain. This modification enhances the compound’s stability and solubility, making it a valuable building block in the synthesis of peptides and proteins.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-L-Tyr(SO3DCV)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of L-tyrosine is protected using the Fmoc group. This is achieved by reacting L-tyrosine with Fmoc-chloride in the presence of a base such as sodium carbonate.
Sulfonation of the Side Chain: The phenolic hydroxyl group of tyrosine is sulfonated using a sulfonating agent like chlorosulfonic acid or sulfur trioxide-pyridine complex. The reaction is carried out under controlled conditions to ensure selective sulfonation.
Purification: The final product is purified using techniques such as crystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to handle the increased volume of reagents and solvents. The purification steps are also scaled up using industrial chromatography systems.
化学反応の分析
Types of Reactions
Fmoc-L-Tyr(SO3DCV)-OH undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group for further peptide coupling reactions.
Coupling Reactions: The free amino group can react with carboxyl groups of other amino acids or peptides to form peptide bonds. This is typically achieved using coupling reagents like HBTU or DIC.
Sulfonation Stability: The sulfonated side chain is stable under acidic and basic conditions, making it suitable for use in various peptide synthesis protocols.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Coupling: HBTU or DIC in the presence of a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) is used for peptide coupling.
Major Products
The major products formed from these reactions are peptides and proteins with specific sequences and functionalities, depending on the intended application.
科学的研究の応用
Fmoc-L-Tyr(SO3DCV)-OH has a wide range of applications in scientific research, including:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins with specific sequences and functionalities.
Drug Development: Modified peptides containing this compound are explored for their potential therapeutic properties, including as enzyme inhibitors and receptor agonists/antagonists.
Bioconjugation: The sulfonated side chain allows for the conjugation of peptides to other biomolecules, such as antibodies or nanoparticles, for targeted drug delivery or diagnostic applications.
Material Science: this compound is used in the development of functional materials, such as hydrogels and nanomaterials, due to its ability to self-assemble and form stable structures.
作用機序
The mechanism of action of Fmoc-L-Tyr(SO3DCV)-OH depends on its application. In peptide synthesis, the Fmoc group protects the amino group, preventing unwanted side reactions during peptide bond formation. The sulfonated side chain enhances the solubility and stability of the peptide, allowing for efficient synthesis and purification.
In drug development, peptides containing this compound can interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The sulfonated side chain can also enhance the bioavailability and pharmacokinetic properties of the peptide.
類似化合物との比較
Similar Compounds
Fmoc-L-Tyr(tBu)-OH: This compound contains a tert-butyl (tBu) protecting group on the phenolic hydroxyl group instead of a sulfonated side chain. It is used in peptide synthesis but lacks the enhanced solubility and stability provided by the sulfonated group.
Fmoc-L-Tyr(PO3H2)-OH:
Uniqueness
Fmoc-L-Tyr(SO3DCV)-OH is unique due to its sulfonated side chain, which enhances the solubility and stability of peptides and proteins. This makes it particularly valuable in applications where these properties are critical, such as in drug development and material science.
特性
IUPAC Name |
(2S)-3-[4-(2,2-dichloroethenoxysulfonyloxy)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21Cl2NO8S/c27-24(28)15-36-38(33,34)37-17-11-9-16(10-12-17)13-23(25(30)31)29-26(32)35-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,15,22-23H,13-14H2,(H,29,32)(H,30,31)/t23-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDNCIOFMCRYUMK-QHCPKHFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)OS(=O)(=O)OC=C(Cl)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)OS(=O)(=O)OC=C(Cl)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21Cl2NO8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














